Home > Products > Screening Compounds P35991 > PvHGPRT Inhibitor
PvHGPRT Inhibitor -

PvHGPRT Inhibitor

Catalog Number: EVT-1535540
CAS Number:
Molecular Formula: C14H22N6O10P2
Molecular Weight: 496.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PvHGPRT inhibitor is a plasmodium vivax hypoxanthine-guanine phosphoribosyltransferase inhibitor.
Source and Classification

PvHGPRT inhibitors are classified as nucleoside analogs, which mimic the natural substrates of the enzyme they inhibit. These compounds are synthesized to provide high specificity and potency against the target enzyme while minimizing effects on human enzymes. The source of these inhibitors often includes both synthetic pathways and natural product derivation, with ongoing research aimed at optimizing their efficacy and reducing potential side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of PvHGPRT inhibitors typically involves several key steps, including:

  1. Starting Materials: Common precursors include acyclic nucleosides or their phosphonates.
  2. Chemical Reactions: The synthesis often employs reactions such as alkylation, phosphorylation, and coupling techniques to construct the desired molecular framework.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to purify the synthesized compounds, ensuring high purity and yield.

For instance, one method outlines a multi-step synthesis where initial alkylation reactions produce key intermediates, which are subsequently phosphorylated to yield active inhibitors. The final products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of PvHGPRT inhibitors typically features a core nucleoside structure modified at specific positions to enhance binding affinity for the target enzyme. Key structural elements include:

  • Purine Base: Often modified to improve interaction with the active site.
  • Phosphoribosyl Group: Essential for mimicking natural substrates.
  • Functional Groups: Various substitutions on the aromatic rings can significantly influence potency.

Crystallographic studies have provided insights into how these modifications affect binding dynamics, revealing critical interactions between the inhibitor and the enzyme's active site .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing PvHGPRT inhibitors can be categorized into:

  1. Formation of Key Intermediates: This includes reactions such as:
    • Alkylation of nucleoside derivatives.
    • Phosphorylation using phosphonates or phosphoric acid derivatives.
  2. Final Coupling Reactions: These reactions link various functional groups to form the final inhibitor structure.

A detailed reaction scheme may illustrate how each step contributes to building complexity in the final product while maintaining high yields .

Mechanism of Action

Process and Data

The mechanism by which PvHGPRT inhibitors exert their effects involves competitive inhibition of the hypoxanthine-guanine phosphoribosyltransferase enzyme. By mimicking substrates like hypoxanthine or guanine, these inhibitors bind to the active site of the enzyme, preventing substrate conversion into nucleotide forms necessary for DNA synthesis in Plasmodium vivax.

This inhibition disrupts purine metabolism, leading to depletion of essential nucleotide pools within the parasite, ultimately resulting in cell death or stasis. Kinetic studies typically reveal low nanomolar IC50 values for these inhibitors, underscoring their potency .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of PvHGPRT inhibitors often include:

  • Solubility: Generally soluble in organic solvents; water solubility varies based on functional groups.
  • Stability: Stability under physiological conditions is critical; many inhibitors are designed to resist hydrolysis.

Chemical properties may include:

  • pKa Values: Indicative of protonation states at physiological pH.
  • LogP Values: Reflecting lipophilicity which affects bioavailability.

Characterization through techniques such as differential scanning calorimetry (DSC) can provide data on thermal stability .

Applications

Scientific Uses

PvHGPRT inhibitors have significant applications in:

  • Antimalarial Drug Development: Targeting Plasmodium vivax specifically helps address malaria resistance issues.
  • Research Tools: These compounds serve as valuable tools in biochemical assays to study purine metabolism.
  • Potential Therapeutics: Ongoing studies aim to develop these inhibitors into viable therapeutic agents against malaria, contributing to global health initiatives aimed at controlling this disease.

Research continues to optimize these compounds for enhanced efficacy and reduced side effects, with clinical trials being a critical next step for promising candidates .

Introduction to Plasmodium vivax Hypoxanthine-Guanine Phosphoribosyltransferase (PvHGPRT)

Biological Role of HGPRT in Purine Salvage Pathways

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a pivotal enzyme in the purine salvage pathway of Plasmodium vivax. This enzyme catalyzes the reversible conversion of hypoxanthine and guanine to their respective nucleoside monophosphates, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) as a co-substrate [1] [7]. The reaction follows a magnesium-dependent mechanism:Hypoxanthine/Guanine + PRPP → IMP/GMP + Pyrophosphate (PPi)

Unlike humans, Plasmodium parasites are purine auxotrophs, lacking de novo purine biosynthesis pathways. Consequently, they rely entirely on salvaging purine bases (hypoxanthine, guanine, xanthine) from host erythrocytes via transporters in the parasite membrane [4] [7]. HGPRT is the only enzyme in P. vivax capable of incorporating hypoxanthine—the most abundant purine in human blood—into the nucleotide pool, making it indispensable for DNA/RNA synthesis and parasite survival [1] [9].

Table 1: Purine Salvage Pathway Comparison in Humans vs. Plasmodium vivax

FeatureHumansPlasmodium vivax
De novo synthesisPresentAbsent
Purine salvage enzymesMultiple (including HGPRT)Primarily HG(X)PRT
Hypoxanthine utilizationRedundant pathwaysSolely via HGPRT
Consequence of HGPRT inhibitionNon-lethal (Lesch-Nyhan syndrome)Lethal (parasite death)

Phylogenetic Distribution and Evolutionary Conservation of HGPRT in Apicomplexan Parasites

HGPRT orthologs are conserved across Plasmodium species, but exhibit critical structural and functional variations that inform drug design. P. vivax HGPRT (PvHGPRT) shares ~70% amino acid sequence identity with P. falciparum HGXPRT (which additionally processes xanthine) and ~50% identity with human HGPRT [1] [7]. Key differences include:

  • Active site flexibility: The PRPP binding pocket in PvHGPRT is more hydrophobic than its human counterpart due to substitutions like Phe186 (vs. Leu159 in humans), enabling selective inhibitor design [1] [9].
  • Oligomerization: PvHGPRT functions as a homo-tetramer requiring activation by substrates (hypoxanthine/PRPP) or transition-state analogs. Pre-incubation with PRPP and hypoxanthine shifts inactive monomers to catalytically active tetramers [7].
  • Genetic diversity: Despite global distribution, PvHGPRT shows limited polymorphism compared to other P. vivax antigens (e.g., Duffy binding protein). Neutral evolution dominates, with minimal positive selection, suggesting functional constraints on the enzyme [2] [5].

Table 2: Evolutionary and Kinetic Features of HGPRT Across Species

SpeciesSubstrate SpecificityKm Hypoxanthine (μM)kcat (s−1)Oligomeric State
P. vivax (PvHGPRT)Hypoxanthine, Guanine10 ± 10.12 ± 0.01Tetramer
P. falciparum (PfHGXPRT)Hypoxanthine, Guanine, Xanthine10 ± 10.12 ± 0.01Tetramer
Homo sapiens (HsHGPRT)Hypoxanthine, Guanine14 ± 24.2 ± 0.3Tetramer

Therapeutic Rationale for Targeting PvHGPRT in Antimalarial Drug Development

The absence of redundant purine biosynthesis in P. vivax positions PvHGPRT as a "Achilles’ heel" target. Inhibitors can selectively starve parasites of nucleotides without harming human cells [1] [4]. Key therapeutic advantages include:

  • Selectivity potential: Structural differences in the active site allow design of inhibitors with >100-fold selectivity for PvHGPRT over HsHGPRT. For example, acyclic nucleoside phosphonates (ANPs) exploit divergent steric and electrostatic properties near the purine binding site [3] [9].
  • Synergy with resistance management: PvHGPRT inhibitors act via novel mechanisms distinct from artemisinin-based therapies, circumventing cross-resistance. Mutations in the active site are poorly tolerated due to functional constraints, reducing resistance risk [1] [7].
  • Validation by lead compounds:
  • Pyrrolidine derivatives: [3R,4R]-4-guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine exhibits Ki values of 8 nM (PvHGPRT) and 7 nM (PfHGXPRT). Its tetra-(ethyl L-phenylalanine) tetraamide prodrug shows IC50 = 11.7 μM against P. falciparum cultures with a 10-fold selectivity index over human cells [1].
  • Acyclic nucleoside phosphonates (ANPs): 9-[3-fluoro-2-(phosphonomethoxy)propyl]guanine (FPMPG) isomers achieve Ki values of 0.1–0.3 μM against PfHGXPRT. Fluorination at the phosphonate tail enhances binding via hydrophobic interactions [9].
  • Transition-state analogs (TSAs): Immucillin-H 5′-phosphate (ImmHP) and acyclic immucillin phosphonates (AIPs) show Kd values as low as 0.5 nM. They mimic the ribooxocarbenium ion transition state, enabling sub-nanomolar inhibition [7].

Table 3: Classes of PvHGPRT Inhibitors and Their Biochemical Profiles

Inhibitor ClassRepresentative CompoundKi or Kd (nM)Selectivity Index (vs. HsHGPRT)Key Binding Features
Pyrrolidine bisphosphonates[3R,4R]-4-guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine8 (Pv)>10Dual phosphonate anchors; H-bonding to Thr172
Fluorinated ANPs(S)-FPMPG300 (Pf)5Hydrophobic -CH2F group; ionic contacts
Transition-State Analogs9-Deazaguanine-acyclic phosphonate0.5 (Pf)>50Mimics ribocation; H-bonds to Asp204

ConclusionPvHGPRT represents a chemically "druggable" target with validated lead compounds. Future work requires optimizing prodrug strategies to enhance cellular uptake of phosphonate-containing inhibitors and assessing efficacy against hypnozoite stages in P. vivax.

Properties

Product Name

PvHGPRT Inhibitor

IUPAC Name

[3R,4R]-4-Guanin-9-yl-3-((S)-2-hydroxy-2-phosphonoethyl)oxy-1-N-(phosphonopropionyl)pyrrolidine

Molecular Formula

C14H22N6O10P2

Molecular Weight

496.31

InChI

InChI=1S/C14H22N6O10P2/c15-14-17-12-11(13(23)18-14)16-6-20(12)7-3-19(9(21)1-2-31(24,25)26)4-8(7)30-5-10(22)32(27,28)29/h6-8,10,22H,1-5H2,(H2,24,25,26)(H2,27,28,29)(H3,15,17,18,23)/t7-,8-,10+/m1/s1

InChI Key

RBYFDIJTTUISNF-MRTMQBJTSA-N

SMILES

O=C(N1C[C@@H](OC[C@@H](O)P(O)(O)=O)[C@H](N2C=NC3=C2N=C(NC3=O)N)C1)CCP(O)(O)=O

Solubility

Soluble in DMSO

Synonyms

PvHGPRT Inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.